molecular formula C7H5BrFNO2 B13302039 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid

2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid

Cat. No.: B13302039
M. Wt: 234.02 g/mol
InChI Key: UOQRQEFZCCTDIZ-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid is a chemical compound with the molecular formula C7H5BrFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its bromine and fluorine substituents, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid typically involves the bromination and fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient and cost-effective reagents and catalysts. The specific conditions and methods can vary depending on the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of corresponding acids, alcohols, or other compounds.

Scientific Research Applications

2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with the acetic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

2-(3-bromo-5-fluoropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H5BrFNO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12)

InChI Key

UOQRQEFZCCTDIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)CC(=O)O)F

Origin of Product

United States

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